molecular formula C12H19N B2770724 n-(4-Methylbenzyl)butan-1-amine CAS No. 16183-21-4

n-(4-Methylbenzyl)butan-1-amine

Cat. No.: B2770724
CAS No.: 16183-21-4
M. Wt: 177.291
InChI Key: HJAGHNRKHZQVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(4-Methylbenzyl)butan-1-amine: is an organic compound with the chemical formula C13H21N. It is a derivative of butanamine, where the butan-1-amine group is substituted with a 4-methylbenzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n-(4-Methylbenzyl)butan-1-amine typically involves the reaction of a benzyl compound with butylamine. One common method is the reaction of 4-methylbenzyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: n-(4-Methylbenzyl)butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(4-Methylbenzyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-(4-Methylbenzyl)butan-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The specific pathways involved depend on the context in which the compound is used. For example, in drug discovery, it may interact with specific protein targets to exert its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: n-(4-Methylbenzyl)butan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the methyl group and the butan-1-amine moiety can affect the compound’s physical and chemical properties, making it distinct from its isomers .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-4-9-13-10-12-7-5-11(2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAGHNRKHZQVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876968
Record name P-METHYLBENZYL-BUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.